3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H7BrF3NO and a molecular weight of 270.05 g/mol . This compound is characterized by the presence of a bromomethyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. It is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine typically involves the bromination of 6-methoxy-2-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction Reactions: The trifluoromethyl group can undergo reduction to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
- 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine
- 3-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine
Uniqueness
3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromomethyl group at the 3-position allows for selective nucleophilic substitution reactions, while the methoxy and trifluoromethyl groups contribute to its stability and lipophilicity .
Properties
IUPAC Name |
3-(bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-6-3-2-5(4-9)7(13-6)8(10,11)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEZPJLJVFMJLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214075 | |
Record name | 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227496-52-7 | |
Record name | 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227496-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.